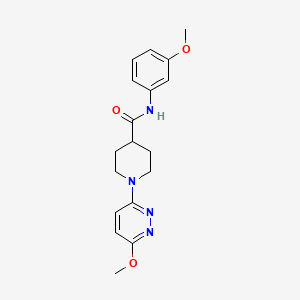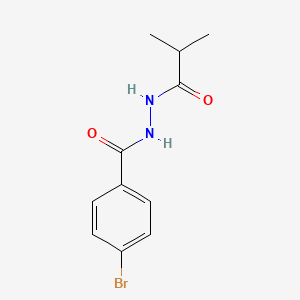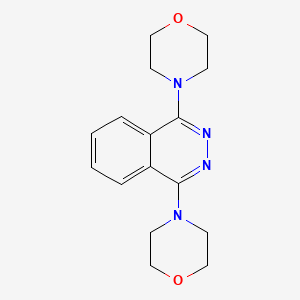![molecular formula C29H29NO3 B12162663 (2E)-2-(1,3-benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B12162663.png)
(2E)-2-(1,3-benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2E)-2-(1,3-benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one is a complex organic molecule characterized by its unique structural components. This compound features a benzoxazole ring, a butoxyphenyl group, and a prop-2-en-1-one moiety, making it a subject of interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(1,3-benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized through the condensation of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Aldol Condensation: The key step involves an aldol condensation reaction between the benzoxazole derivative and the appropriate aldehyde or ketone. This reaction is usually catalyzed by a base such as sodium hydroxide or potassium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-en-1-one moiety, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the prop-2-en-1-one moiety to a saturated ketone or alcohol.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Epoxides: From oxidation of the prop-2-en-1-one moiety.
Alcohols/Ketones: From reduction reactions.
Substituted Derivatives: From various substitution reactions.
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, (2E)-2-(1,3-benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one is investigated for its potential pharmacological properties. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities, although specific biological activities would require further empirical validation.
Medicine
In medicine, derivatives of this compound could be explored as potential therapeutic agents. Its structural components suggest it could interact with various biological targets, making it a candidate for drug development.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its potential chemical stability and reactivity.
作用機序
The mechanism of action of (2E)-2-(1,3-benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The benzoxazole ring could facilitate binding to nucleic acids or proteins, while the phenyl groups might enhance lipophilicity, aiding in membrane permeability.
類似化合物との比較
Similar Compounds
(2E)-2-(1,3-benzoxazol-2-yl)-1-phenylprop-2-en-1-one: Lacks the butoxy and isopropyl groups, potentially altering its reactivity and biological activity.
(2E)-2-(1,3-benzoxazol-2-yl)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one: Contains a methoxy group instead of a butoxy group, which may affect its solubility and reactivity.
Uniqueness
The presence of the butoxy and isopropyl groups in (2E)-2-(1,3-benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one distinguishes it from similar compounds. These groups can influence the compound’s lipophilicity, reactivity, and potential biological interactions, making it a unique candidate for various applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
特性
分子式 |
C29H29NO3 |
|---|---|
分子量 |
439.5 g/mol |
IUPAC名 |
(E)-2-(1,3-benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-(4-propan-2-ylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C29H29NO3/c1-4-5-18-32-24-16-14-23(15-17-24)28(31)25(19-21-10-12-22(13-11-21)20(2)3)29-30-26-8-6-7-9-27(26)33-29/h6-17,19-20H,4-5,18H2,1-3H3/b25-19- |
InChIキー |
YBODEBHEIYPRLC-PLRJNAJWSA-N |
異性体SMILES |
CCCCOC1=CC=C(C=C1)C(=O)/C(=C/C2=CC=C(C=C2)C(C)C)/C3=NC4=CC=CC=C4O3 |
正規SMILES |
CCCCOC1=CC=C(C=C1)C(=O)C(=CC2=CC=C(C=C2)C(C)C)C3=NC4=CC=CC=C4O3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(1,3-benzothiazol-2-yl)-N-[2-(1H-indol-3-yl)ethyl]butanamide](/img/structure/B12162587.png)

![6-(furan-2-yl)-2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyridazin-3(2H)-one](/img/structure/B12162604.png)
![N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B12162609.png)

![tert-butyl (1-{[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetyl}piperidin-4-yl)carbamate](/img/structure/B12162623.png)
![2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B12162627.png)
![(4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12162628.png)

![Benzenepropanamide, N-[4-chloro-3-(trifluoromethyl)phenyl]-beta-oxo-](/img/structure/B12162638.png)


![3-(4-Methoxyphenyl)-1-[3-methyl-2-(morpholin-4-yl)butyl]urea](/img/structure/B12162652.png)
